5-Fluoro-2,3-dihydro-1H-inden-1-amine
Overview
Description
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of indanamine. This compound is notable for its unique structure, which includes a fluorine atom attached to the indane ring system. The presence of the fluorine atom can significantly alter the chemical and biological properties of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of 2,3-dihydro-1H-inden-1-amine. One common method is the reaction of 2,3-dihydro-1H-inden-1-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom under appropriate conditions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2,3-dihydro-1H-inden-1-one, while reduction could produce 5-fluoro-2,3-dihydro-1H-indan .
Scientific Research Applications
5-Fluoro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
- 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
Compared to these similar compounds, 5-Fluoro-2,3-dihydro-1H-inden-1-amine stands out due to its amine functional group, which can participate in a wider range of chemical reactions. Additionally, the presence of the fluorine atom can significantly enhance its biological activity and stability .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIEZMRLKEJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586580 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148960-33-2 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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